4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid
Overview
Description
Synthesis Analysis
Several methods for synthesizing derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have been reported. The Gewald three-component reaction is a common synthetic route, involving cyclohexanones, alkyl cyanoacetates, and sulfur to generate alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates . These intermediates can undergo dehydrogenation to afford alkyl 2-aminobenzo[b]thiophene-3-carboxylates . Another approach involves the oxidation-aromatization of these intermediates in dimethyl sulfoxide catalyzed by p-toluenesulfonic acid . Additionally, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoylacetonitrile has been explored to yield various fused thiophene derivatives .
Molecular Structure Analysis
The molecular structure of derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene has been characterized using various spectroscopic techniques. For instance, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been determined by X-ray diffraction, revealing intra and intermolecular hydrogen bonds . Spectroscopic data such as IR, 1H NMR, and MS have been used to confirm the structures of synthesized compounds .
Chemical Reactions Analysis
The 4,5,6,7-tetrahydrobenzo[b]thiophene moiety has been utilized in the synthesis of various heterocyclic compounds with potential pharmacological activities. Novel thiophene derivatives have been synthesized through initial reactions with different organic reagents, leading to compounds with antiarrhythmic, serotonin antagonist, and antianxiety activities . The reactivity of these derivatives has been further explored to synthesize pyrazoles, pyridazines, pyrimidines, and their fused derivatives . Additionally, intramolecular cyclization reactions have been reported to yield enamino keto form compounds and their cyclized products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives are influenced by their molecular structure and the nature of substituents. The Gewald reaction products and their subsequent transformations yield compounds with varying yields and pharmacological activities . The detailed synthesis and spectroscopic data provided in the literature help in understanding the properties of these compounds . The crystal structure analysis provides insights into the solid-state properties and potential intermolecular interactions .
Scientific Research Applications
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Colorectal Cancer Treatment
- Field : Medical Science, Oncology .
- Application : 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives have been synthesized and evaluated for their potential as inhibitors of PDK1 and LDHA enzymes, which are associated with reprogrammed glucose metabolism in proliferating tumor cells .
- Method : The compound was synthesized and then tested on LoVo and HCT-116 cells of colorectal cancer (CRC). The compound’s antioxidant properties were also evaluated .
- Results : The compound showed significant inhibitory activity against PDK1 and LDHA enzymes. It also exhibited strong antioxidant properties .
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Pharmaceutical Intermediate
- Field : Pharmaceutical Chemistry .
- Application : 4,5,6,7-Tetrahydrobenzo[b]thiophene is used as an active pharmaceutical intermediate .
- Method : The compound is used in the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde to yield a potentially tridentate Schiff base .
- Results : The Schiff base formed a series of copper (II) complexes .
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Microtubule Polymerization Inhibitor
- Field : Biochemistry .
- Application : 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine, a derivative of 4,5,6,7-Tetrahydrobenzo[b]thiophene, has been studied as a potential inhibitor of microtubule polymerization .
- Method : The compound was synthesized and then tested for its ability to inhibit microtubule assembly and cell proliferation .
- Results : Limited examples of small molecules based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton showed interesting activities in inhibiting both microtubule assembly and cell proliferation .
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Antibacterial and Antifungal Agent
- Field : Pharmaceutical Chemistry .
- Application : Thiophenes, including derivatives of 4,5,6,7-Tetrahydrobenzo[b]thiophene, are widely used in many agrochemicals and pharmaceuticals, including antibacterial and antifungal agents .
- Method : The compound is synthesized and then tested for its antimicrobial and antifungal activity .
- Results : Good antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus, was observed for most of the compounds tested .
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Allosteric Enhancer of Agonist Activity at the A1 Adenosine Receptor
- Field : Biochemistry .
- Application : Benzoylthiophenes, including derivatives of 4,5,6,7-Tetrahydrobenzo[b]thiophene, are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .
- Method : The compound is synthesized and then tested for its ability to enhance agonist activity at the A1 adenosine receptor .
- Results : The compound showed significant activity as an allosteric enhancer .
- Antioxidant Agent
- Field : Pharmaceutical Chemistry .
- Application : 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives and their nanoparticles have been synthesized and evaluated for their antioxidant properties .
- Method : The compound was synthesized and then tested for its antioxidant properties .
- Results : The compound exhibited strong antioxidant properties .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLXOQXKNDKXTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366266 | |
Record name | 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid | |
CAS RN |
40133-07-1 | |
Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40133-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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